2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylphenoxy group and a pyrimidin-4-yloxy pyrrolidinyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isopropylphenoxy Intermediate: This involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy halide.
Pyrrolidinylation: The isopropylphenoxy halide is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl intermediate.
Pyrimidinylation: The final step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy compound under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-5-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both isopropylphenoxy and pyrimidin-4-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-3-5-16(6-4-15)24-12-19(23)22-10-8-17(11-22)25-18-7-9-20-13-21-18/h3-7,9,13-14,17H,8,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYODUIXRNOZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.